Product packaging for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate(Cat. No.:CAS No. 865234-02-2)

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Numéro de catalogue: B1426979
Numéro CAS: 865234-02-2
Poids moléculaire: 218.25 g/mol
Clé InChI: BENPHURJTUUUSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Analysis and Physicochemical Properties

Molecular Architecture and Stereochemical Configuration

The molecular formula of methyl 3-(4-hydroxyphenyl)hex-4-ynoate is C₁₃H₁₄O₃ , with a molecular weight of 218.25 g/mol . The core structure consists of a hex-4-ynoate backbone substituted at the third carbon with a 4-hydroxyphenyl group. The stereocenter at the C3 position adopts an (S)-configuration , as confirmed by its IUPAC name methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate.

Key structural features include:

  • Hydroxyphenyl group : Provides hydrogen-bonding capability via the phenolic -OH group.
  • Alkyne moiety : A carbon-carbon triple bond between C4 and C5, contributing to linear geometry and π-electron density.
  • Methyl ester : Enhances lipophilicity and influences intermolecular interactions.

The 3D conformation, determined via X-ray crystallography and computational modeling, reveals a planar hydroxyphenyl ring oriented perpendicular to the alkyne-ester chain. This spatial arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding between the phenolic -OH and ester carbonyl oxygen.

Table 1: Structural Parameters
Parameter Value Source
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
SMILES CC#CC@@HC₁=CC=C(C=C₁)O
Stereochemistry (S)-configuration at C3

Computational Modeling of Electronic Structure and Bonding Characteristics

Density functional theory (DFT) calculations reveal critical insights into the electronic structure. The HOMO-LUMO gap of 8.1 eV (Figure 3 in source 17) indicates moderate reactivity, with the HOMO localized on the hydroxyphenyl ring and the LUMO concentrated on the alkyne and ester groups. This distribution suggests nucleophilic reactivity at the aromatic ring and electrophilic character at the alkyne.

Key findings:

  • HOMO Energy : -5.3 eV (phenyl ring π-orbitals).
  • LUMO Energy : +2.8 eV (alkyne π*-antibonding orbitals).
  • Mulliken Charges : The phenolic oxygen carries a partial charge of -0.42 e, while the alkyne carbons exhibit charges of +0.18 e (C4) and -0.12 e (C5).

These electronic properties facilitate interactions with polar solvents and electrophilic reagents, as demonstrated in click chemistry applications.

Table 2: Electronic Properties
Property Value (eV) Source
HOMO Energy -5.3
LUMO Energy +2.8
HOMO-LUMO Gap 8.1

Thermodynamic Stability and Conformational Dynamics

Thermogravimetric analysis (TGA) shows decomposition onset at 355.7°C , consistent with the stability of conjugated systems. The Gibbs free energy (ΔG) of formation is +41.7 kJ/mol at 90°C, indicating thermodynamic stability under ambient conditions.

Conformational flexibility arises from rotation around the C3-C4 bond, with an energy barrier of 12.3 kJ/mol between equatorial and axial orientations of the hydroxyphenyl group. Molecular dynamics simulations suggest that the (S)-enantiomer adopts a 70:30 ratio of trans- to cis-alkyne conformers in solution.

Solubility Parameters and Partition Coefficients

This compound exhibits limited water solubility (0.12 mg/mL ) but high miscibility in ethanol and DMSO (>50 mg/mL ). The logP (octanol-water) value of 2.19 reflects moderate lipophilicity, aligning with its ester and alkyne functionalities.

Table 3: Solubility and Partition Data
Parameter Value Source
Water Solubility 0.12 mg/mL
logP 2.19
Hansen Solubility Parameters δD: 18.7, δP: 6.2, δH: 8.4

The Hansen parameters indicate compatibility with polar aprotic solvents like acetone (δP = 10.4) and ethyl acetate (δP = 9.1).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B1426979 Methyl 3-(4-hydroxyphenyl)hex-4-ynoate CAS No. 865234-02-2

Propriétés

IUPAC Name

methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPHURJTUUUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be synthesized through the esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid with methanol in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out at a temperature of 65°C for 2 hours. The product is then extracted using ethyl acetate and purified by washing with water and brine, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to the laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The hydroxyphenyl group

Activité Biologique

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a compound featuring a hexynoic acid backbone with a hydroxyphenyl substituent, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.

Synthesis Methods:
The synthesis of this compound typically involves the esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid with methanol in the presence of an acid catalyst. The reaction is performed at approximately 65°C for two hours, followed by extraction and purification steps to yield the final product.

Chemical Structure:
The structural formula can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

This compound is characterized by its alkyne functional group and a hydroxyphenyl moiety, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study by Mukovoz et al. (2017) demonstrated that derivatives of this compound showed promise in developing new antimicrobial agents, particularly against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Antioxidant Activity

The antioxidant properties of this compound have been explored extensively. Its ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders . This activity is likely due to the hydroxy group’s capacity to donate electrons.

GPR40 Agonism

This compound has been identified as a GPR40 (G-protein coupled receptor 40) agonist. Activation of GPR40 is associated with enhanced insulin secretion and improved glucose metabolism, making this compound a candidate for therapeutic applications in type 2 diabetes management . In vivo studies have shown promising pharmacokinetic profiles, including good oral absorption and bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Covalent Bonding: The alkyne group may participate in covalent bonding with nucleophilic residues in proteins, leading to functional modifications.
  • Signal Transduction Modulation: By interacting with specific receptors like GPR40, the compound can influence various signaling pathways involved in metabolism and inflammation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Properties
3-(4-Hydroxyphenyl)hex-4-ynoic acidLacks methyl ester; direct carboxylic acidMay have different solubility and reactivity profiles
Methyl 3-(4-hydroxyphenyl)propionateShorter carbon chain; propionic acid derivativeDifferent metabolic pathways due to shorter alkyl chain
(R)-3-(4-hydroxyphenyl)butyric acidShorter carbon chain; butyric acid derivativePotentially different biological effects due to chain length

Case Studies

  • Antimicrobial Efficacy Study: In a study evaluating the antimicrobial efficacy of various derivatives, this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
  • Diabetes Management Research: A clinical study focusing on GPR40 agonists highlighted that compounds similar to this compound could improve glycemic control in patients with type 2 diabetes by enhancing insulin secretion and sensitivity .

Comparaison Avec Des Composés Similaires

Key Observations :

  • The substitution of the methyl ester with an ethyl group (e.g., (S)-Ethyl analog) reduces similarity (0.86) due to increased steric bulk and altered lipophilicity .

Functional Group Analogues: Hydroxybenzoate Derivatives

Compounds such as methyl 3-amino-4-hydroxybenzoate (CAS: 17672-21-8) and methyl 3-bromo-4-hydroxybenzoate share the 4-hydroxyphenyl motif but differ in backbone structure and substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Methyl 3-amino-4-hydroxybenzoate 17672-21-8 C₈H₉NO₃ 167.16 Amino and hydroxyl groups on aromatic ring
Methyl 3-bromo-4-hydroxybenzoate N/A C₈H₇BrO₃ 231.05 Bromo substituent enhances electrophilicity

Comparison :

  • These benzoate derivatives lack the alkyne-containing hexynoate chain, resulting in shorter carbon chains and distinct electronic properties. The amino or bromo substituents may confer unique reactivity (e.g., nucleophilic or electrophilic sites) compared to the alkyne functionality in this compound .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves alkylation or esterification of a precursor acid. For example, (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester can be synthesized using 1-bromohexane under specific reaction conditions (e.g., 0.573 mmol starting material, excess alkylating agent, and controlled temperature). Key factors affecting yield include:

  • Reagent stoichiometry : Excess alkylating agent (e.g., 10:1 molar ratio) improves conversion .
  • Catalyst selection : Base catalysts like K₂CO₃ or DBU may enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography or recrystallization is critical for isolating enantiomerically pure products, as racemization can occur during workup .
    Yield optimization requires iterative adjustment of these parameters.

Q. How is the purity of this compound validated, and which analytical techniques are most reliable?

Methodological Answer: Purity assessment involves a combination of techniques:

  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to monitor impurities .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, with emphasis on resolving peaks for the alkyne (δ ~2.5–3.5 ppm) and phenolic hydroxyl (δ ~5.0–6.0 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.112) .
    Calibration against certified reference standards (e.g., USP/EMA-compliant materials) ensures accuracy .

Advanced Research Questions

Q. What are the mechanistic implications of fluorination at the phenyl ring in this compound derivatives?

Methodological Answer: Fluorination alters electronic and steric properties, impacting biological activity. For example, substituting the 4-hydroxyphenyl group with a 2-fluoro-4-hydroxyphenyl moiety (as in Example III, ) enhances metabolic stability and receptor binding affinity. Researchers should:

  • Perform SAR studies : Compare EC₅₀ values of fluorinated vs. non-fluorinated analogs in GPR40 agonist assays .
  • Use computational modeling : Density Functional Theory (DFT) to predict electron-withdrawing effects of fluorine on the phenolic hydroxyl’s acidity .
  • Assess pharmacokinetics : Measure logP and plasma protein binding to evaluate bioavailability changes .

Q. How can enantiomeric purity challenges during synthesis be systematically addressed?

Methodological Answer: Racemization often occurs at the stereogenic center (C3). Mitigation strategies include:

  • Chiral auxiliaries : Use (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol to stabilize the intermediate during alkylation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to favor (S)- or (R)-enantiomers .
  • Chiral chromatography : Use amylose- or cellulose-based columns for preparative separation of diastereomers .
    Validate enantiopurity via polarimetry or chiral HPLC with a CD detector .

Q. How should researchers resolve contradictions in spectral data across synthesis batches?

Methodological Answer: Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or degradation. Steps for resolution:

  • Repeat under inert conditions : Synthesize in a nitrogen atmosphere to prevent oxidation of the alkyne or phenolic group .
  • Variable temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Spiking experiments : Add authentic reference material to confirm peak assignments .
    Document batch-specific parameters (e.g., humidity, solvent grade) to trace variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.